molecular formula C10H18Cl3N3O B2955547 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride CAS No. 1707580-86-6

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride

Cat. No.: B2955547
CAS No.: 1707580-86-6
M. Wt: 302.62
InChI Key: ICYRKGWNNURLMA-UHFFFAOYSA-N
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Description

“1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride” is a chemical compound with the formula C10H15N3O·3HCl . It is a light brown to dark brown liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a methoxypyridine group . The InChI code for this compound is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a light brown to dark brown liquid . It has a molecular weight of 302.63 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride has been utilized in the synthesis of novel compounds with potential antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives using this compound, which exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).

Discovery of New HIV-1 Inhibitors

The compound played a role in the discovery of new non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) synthesized and evaluated analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, leading to more potent compounds for HIV-1 inhibition (Romero et al., 1994).

Development of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) incorporated this compound in the synthesis of new heterocyclic compounds. These compounds showed significant anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Antifungal and Antioxidant Properties

Mermer et al. (2018) utilized this compound in creating 1,2,4-triazole derivatives with a piperazine nucleus. These compounds were found to have promising antimicrobial, antioxidant, and other biological activities, suggesting their potential in medical applications (Mermer et al., 2018).

Cardiotropic Activity

G. Mokrov and colleagues (2019) synthesized 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including this compound, and evaluated their cardiotropic activity. The study found significant antiarrhythmic activity in some compounds, indicating potential therapeutic uses for cardiovascular diseases (Mokrov et al., 2019).

Synthesis of New Antibacterial Agents

Patel et al. (2011) reported the synthesis of new pyridine derivatives using this compound. These compounds displayed variable antimicrobial activity, contributing to the development of new antibacterial agents (Patel et al., 2011).

Safety and Hazards

This compound is classified under GHS07 and carries a warning signal word . Hazard statements include H302+H312+H332, H315, H319, and H335 . Precautionary measures include P261, P280, P305, P351, and P338 . In case of exposure, appropriate first aid measures should be taken .

Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRKGWNNURLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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